molecular formula C14H14S B7797621 Sulfide, phenethyl phenyl CAS No. 13865-49-1

Sulfide, phenethyl phenyl

Cat. No.: B7797621
CAS No.: 13865-49-1
M. Wt: 214.33 g/mol
InChI Key: VRWWJIACGVONTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfide, phenethyl phenyl: is an organic compound with the chemical formula C14H14S It is a type of sulfide where a phenethyl group is bonded to a phenyl group through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfide, phenethyl phenyl typically involves the reaction of phenethyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of thiophenol attacks the carbon atom of phenethyl bromide, displacing the bromide ion and forming the desired sulfide product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of more efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Sulfide, phenethyl phenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.

    Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

    Oxidation: Phenethyl phenyl sulfoxide, phenethyl phenyl sulfone.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted phenethyl phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Sulfide, phenethyl phenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antifungal, and anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the development of high-performance materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of sulfide, phenethyl phenyl and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, these compounds may interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and the context of its use.

Comparison with Similar Compounds

    Phenyl sulfide: Similar structure but lacks the phenethyl group.

    Phenethyl sulfoxide: Oxidized form of sulfide, phenethyl phenyl.

    Phenethyl sulfone: Further oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both phenyl and phenethyl groups bonded through a sulfur atom. This structure imparts specific chemical properties that can be exploited in various applications, such as its ability to undergo selective oxidation and substitution reactions.

Properties

IUPAC Name

2-phenylethylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWJIACGVONTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160738
Record name Sulfide, phenethyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13865-49-1
Record name Sulfide, phenethyl phenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163394
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfide, phenethyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENETHYL PHENYL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfide, phenethyl phenyl
Reactant of Route 2
Reactant of Route 2
Sulfide, phenethyl phenyl
Reactant of Route 3
Reactant of Route 3
Sulfide, phenethyl phenyl
Reactant of Route 4
Reactant of Route 4
Sulfide, phenethyl phenyl
Reactant of Route 5
Reactant of Route 5
Sulfide, phenethyl phenyl
Reactant of Route 6
Reactant of Route 6
Sulfide, phenethyl phenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.